molecular formula C10H17NOS B13315733 2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol

2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol

Cat. No.: B13315733
M. Wt: 199.32 g/mol
InChI Key: FFUAMZQJCPNYJK-UHFFFAOYSA-N
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Description

2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula C10H17NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and a hydroxyl group attached to a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the amino and hydroxyl functional groups. One common method involves the reaction of thiophene-2-ethylamine with butanal in the presence of a reducing agent to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: A related compound with similar structural features but lacking the hydroxyl group.

    2-Thiopheneethanol: Another thiophene derivative with a hydroxyl group but different substitution pattern.

Uniqueness

2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

2-(1-thiophen-2-ylethylamino)butan-1-ol

InChI

InChI=1S/C10H17NOS/c1-3-9(7-12)11-8(2)10-5-4-6-13-10/h4-6,8-9,11-12H,3,7H2,1-2H3

InChI Key

FFUAMZQJCPNYJK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CC=CS1

Origin of Product

United States

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